tetrahydro-2H-pyran-3-carboxamide

Descripción general

Descripción

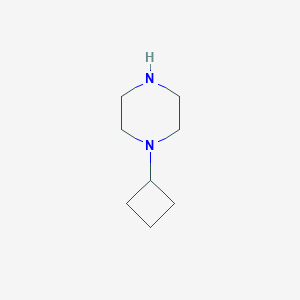

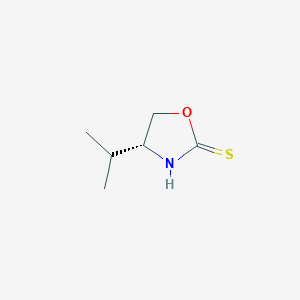

Tetrahydro-2H-pyran-3-carboxamide is a compound that is also known as (2R,3R,6S)-N,6-Bis (4-fluorophenyl)-2- (4-hydroxyphenyl)-2H-pyran-3-carboxamide . It contains a total of 20 bonds; 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 primary amide (aliphatic), and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of pyran derivatives, such as tetrahydro-2H-pyran-3-carboxamide, has been achieved through multicomponent reaction (MCR) approaches . This involves one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran-3-carboxamide includes a six-membered ring, a primary amide (aliphatic), and an ether (aliphatic) . The compound has a molecular formula of C6H11NO2 .Chemical Reactions Analysis

The synthesis of pyran derivatives like tetrahydro-2H-pyran-3-carboxamide often involves multicomponent reactions (MCRs). These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-3-carboxamide has a density of 1.1±0.1 g/cm3, a boiling point of 312.1±31.0 °C at 760 mmHg, and a flash point of 191.2±21.2 °C . It has 3 H-bond acceptors, 2 H-bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación

-

Synthesis of 2H-Pyrans

- Field : Organic Chemistry

- Application : 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . They are used in the synthesis of various natural products .

- Method : Various synthetic methods have been reported in recent literature to access 2H-Pyrans . For example, a metal-free domino strategy has been developed for the synthesis of 2,2,4,5-tetrasubstituted 2H-Pyrans from propargyl vinyl esters .

- Results : The synthesis methods have been successful in producing 2H-Pyrans, which are used in the construction of many natural product structures .

-

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

- Field : Medicinal Chemistry

- Application : Tetrahydro-2H-pyran-3-carboxamide is used in the synthesis of AZD0156, a potent, selective, and orally available inhibitor of ATM kinase .

- Method : The synthesis of AZD0156 involves the use of tetrahydro-2H-pyran-3-carboxamide .

- Results : AZD0156 has shown good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose. It has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents .

-

Synthesis of Tetrahydropyridines

- Field : Organic Chemistry

- Application : A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

- Method : The method involves a ring-expansion of monocyclopropanated pyrroles and furans .

- Results : The method has been successful in producing highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

-

Synthesis of Pyran Derivatives

- Field : Organic Chemistry

- Application : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . Tetrahydro-4H-chromenes, tetrahydro-1H-pyrano[2,3-d]pyrimidines, and 4-aryl-4H-pyran-3-carboxylates derivatives are synthesized via a single-step multicomponent reaction of aromatic aldehydes, malononitrile and 1,3-dicarbonyls .

- Method : The synthesis involves a single-step multicomponent reaction of aromatic aldehydes, malononitrile and 1,3-dicarbonyls .

- Results : The synthesis results in the formation of a series of tetrahydro-4H-chromenes, tetrahydro-1H-pyrano[2,3-d]pyrimidines, and 4-aryl-4H-pyran-3-carboxylates derivatives .

-

Discovery of Novel 3-Quinoline Carboxamides

- Field : Medicinal Chemistry

- Application : Tetrahydro-2H-pyran-3-carboxamide is used in the synthesis of novel 3-quinoline carboxamides as potent and highly selective ATM inhibitors .

- Method : The synthesis involves the use of tetrahydro-2H-pyran-3-carboxamide .

- Results : The synthesis results in the formation of potent and highly selective ATM inhibitors .

- Synthesis of Pyran-Analogues

- Field : Organic Chemistry

- Application : The synthesized nanocomposite was employed for the synthesis of various pyran-analogues, i.e., dihydropyrano[3,2-c]chromenes, tetrahydro-4H-chromenes, 4H-pyran-3-carboxylates, tetrahydro-4H-benzo[g]chromenes via multicomponent approach .

- Method : The synthesis involves a multicomponent approach .

- Results : The synthesis results in the formation of various pyran-analogues .

Propiedades

IUPAC Name |

oxane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGSULFSVLOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627711 | |

| Record name | Oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrahydro-2H-pyran-3-carboxamide | |

CAS RN |

18729-21-0 | |

| Record name | Tetrahydro-2H-pyran-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)

![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)